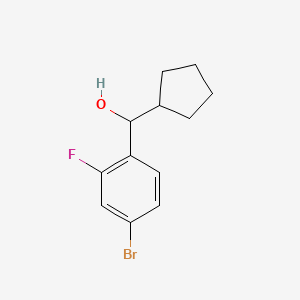

(4-Bromo-2-fluorophenyl)(cyclopentyl)methanol

Description

(4-Bromo-2-fluorophenyl)(cyclopentyl)methanol (CAS: 898791-68-9) is a chiral secondary alcohol with the molecular formula C₁₂H₁₂BrFO and a molecular weight of 271.13 g/mol . It features a bromo-fluorophenyl group and a cyclopentyl moiety attached to a central methanol group. This compound is primarily utilized as a pharmaceutical intermediate in synthesizing bioactive molecules, leveraging its steric and electronic properties for targeted interactions.

Properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-cyclopentylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSNCFKDCAKEJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=C(C=C(C=C2)Br)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorophenyl)(cyclopentyl)methanol typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with cyclopentylmagnesium bromide, followed by reduction with a suitable reducing agent such as lithium aluminum hydride (LiAlH4). The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorophenyl)(cyclopentyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-bromo-2-fluorobenzophenone.

Reduction: Formation of 4-bromo-2-fluorocyclopentylmethane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-fluorophenyl)(cyclopentyl)methanol has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorophenyl)(cyclopentyl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Cycloalkyl Group Modifications

(4-Bromophenyl)(cyclopropyl)methanol

- Molecular Formula : C₁₀H₁₁BrO

- Molecular Weight : 227.1 g/mol

- Key Differences: Replaces the cyclopentyl group with a smaller, strained cyclopropane ring.

- Applications : Used in organic synthesis for building constrained scaffolds in drug discovery .

Cyclopropyl (2-bromo-4-fluorophenyl)methanol

- Molecular Formula : C₁₀H₁₀BrFO

- Molecular Weight : 245.09 g/mol

- Key Differences : Features 2-bromo-4-fluorophenyl substitution (vs. 4-bromo-2-fluorophenyl in the parent compound), altering electronic distribution. The cyclopropane ring further modifies steric interactions .

- Applications : Investigated as a research chemical for studying halogen-π interactions in catalysis .

Halogen and Functional Group Variations

4-Bromo-2-fluorobenzyl Alcohol

- Molecular Formula : C₇H₆BrFO

- Molecular Weight : 189.02 g/mol

- Key Differences : Lacks the cyclopentyl group, resulting in a simpler structure with reduced steric hindrance. The benzyl alcohol moiety increases polarity (PSA: 20.2 Ų) .

- Applications : Intermediate in agrochemical synthesis due to enhanced solubility in polar solvents .

[1-(4-Bromo-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Physicochemical Properties

| Compound | Molecular Weight | XLogP3 | PSA (Ų) | Key Functional Groups |

|---|---|---|---|---|

| (4-Bromo-2-fluorophenyl)(cyclopentyl)methanol | 271.13 | 3.9 | 17.1 | Methanol, Br, F, cyclopentyl |

| (4-Bromophenyl)(cyclopropyl)methanol | 227.1 | ~3.2* | ~17.1* | Methanol, Br, cyclopropane |

| 4-Bromo-2-fluorobenzyl alcohol | 189.02 | 2.1 | 20.2 | Benzyl alcohol, Br, F |

| [1-(4-Bromo-2-FPh)-triazolyl]methanol | 286.1 | ~1.8* | ~60* | Methanol, triazole, Br, F |

*Estimated based on structural analogs.

Biological Activity

(4-Bromo-2-fluorophenyl)(cyclopentyl)methanol is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesizing findings from diverse research studies and presenting data in a structured format.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H14BrF

- Molecular Weight : 287.15 g/mol

The compound features a phenolic structure with bromine and fluorine substituents, which may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds with halogen substitutions, such as bromine and fluorine, often exhibit enhanced antimicrobial activity. For instance, studies have shown that similar halogenated phenols can disrupt bacterial cell membranes, leading to increased permeability and cell death .

- Case Study : A study evaluating various halogenated phenolic compounds revealed that those with a bromine atom demonstrated significant inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation.

- Research Findings : In vitro studies have shown that halogenated phenols can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a related compound was found to inhibit the growth of breast cancer cells through the modulation of signaling pathways associated with cell survival and apoptosis .

The biological activity of this compound may be attributed to its ability to interact with specific biomolecules:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic processes, potentially affecting pathways linked to inflammation and cancer progression.

- Receptor Binding : It is hypothesized that the compound could bind to receptors involved in cellular signaling, thereby altering cellular responses.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound | Structure | Notable Biological Activity |

|---|---|---|

| 4-Bromo-2-fluorophenol | Structure | Antimicrobial activity against various pathogens |

| 4-Fluorophenol | Structure | Anticancer properties in vitro |

| Cyclopentylmethanol | Structure | Moderate antibacterial effects |

The presence of both bromine and fluorine in this compound may synergistically enhance its biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.